beta-Methoxyphenethylamine hydrochloride

Description

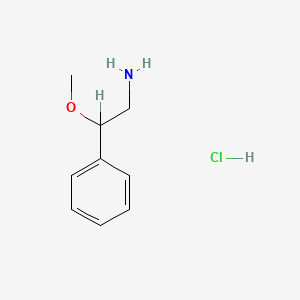

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREVOOJPTXLMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62064-68-0 | |

| Record name | Phenethylamine, beta-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms and Receptor Pharmacology of β Methoxyphenethylamine Hydrochloride

Neurotransmitter System Interactions

The primary mechanism of action for many phenethylamines involves direct binding to and activation of various monoamine neurotransmitter receptors. The specific substitutions on the phenethylamine (B48288) backbone significantly alter the binding profile, leading to a wide range of pharmacological effects.

Phenethylamine derivatives are well-characterized for their potent interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subfamily. biomolther.org These G protein-coupled receptors are crucial mediators of numerous central nervous system functions.

5-HT2A Receptor: Structurally related phenethylamines demonstrate moderate to high affinity for the 5-HT2A receptor. frontiersin.orgnih.gov Agonism at this receptor is a hallmark of the phenethylamine class. researchgate.net Activation of the 5-HT2A receptor by these compounds initiates a cascade of intracellular signaling. nih.gov The affinity and potency can be significantly influenced by substitutions on the molecule; for instance, N-benzyl substitutions can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl versions. researchgate.net Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines shows binding affinities (Ki) ranging from 8 to 1700 nM and partial agonist activity (EC50) in the range of 16–2600 nM. frontiersin.org

5-HT2B Receptor: Many phenethylamines also potently interact with the 5-HT2B receptor. nih.gov Like the other 5-HT2 receptors, the 5-HT2B subtype is coupled to Gq/11 proteins. nih.gov Studies on related compounds show that they can act as full agonists at this receptor, with some derivatives exhibiting submicromolar activation concentrations. frontiersin.org The 5-HT2B receptor is expressed in the central nervous system, including the frontal cortex and medial amygdala, as well as peripherally, most notably in the cardiovascular system. reprocell.com

5-HT2C Receptor: The 5-HT2C receptor shares significant homology with the 5-HT2A receptor, and many phenethylamine compounds exhibit affinity for both. nih.gov Generally, phenethylamine derivatives show a preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org However, potent interactions are common, with many compounds displaying Ki and EC50 values of less than 1 μM. nih.gov

5-HT1A Receptor: Compared to the 5-HT2 family, phenethylamines typically display lower binding affinity for the 5-HT1A receptor. frontiersin.orgnih.gov For a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, Ki values were found to be equal to or greater than 2700 nM, indicating a significantly weaker interaction than with 5-HT2A receptors. frontiersin.org This selectivity for the 5-HT2A over the 5-HT1A receptor is a common feature of this chemical class. nih.gov

Table 1: Serotonin Receptor Binding Affinities and Activation Potencies of Related Phenethylamines

| Receptor | Binding Affinity (Ki) | Activation Potency (EC50) |

|---|---|---|

| 5-HT2A | 8–1700 nM frontiersin.org | 0.04–0.5 µM nih.gov |

| 5-HT2B | <1 µM nih.gov | Submicromolar frontiersin.org |

| 5-HT2C | <1 µM nih.gov | Moderate to high frontiersin.org |

| 5-HT1A | ≥ 2700 nM frontiersin.org | Low affinity nih.gov |

Data represents ranges observed for various structurally related phenethylamine derivatives.

The interaction of phenethylamines with the dopamine (B1211576) system is multifaceted. Beta-phenethylamine (β-PEA), the parent compound, is an endogenous trace amine that acts as a central nervous system stimulant. biomolther.org Some derivatives can inhibit the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft. biomolther.org This inhibition of dopamine reuptake is a key mechanism for the reinforcing properties of some psychostimulants. biomolther.org While some phenethylamine derivatives show affinity for dopamine D1, D2, and D3 receptors, it is often weak, with Ki values greater than 1 μM. nih.gov The primary dopaminergic action for many compounds in this class appears to be related to transporter inhibition rather than direct receptor agonism. biomolther.orgnih.gov

Phenethylamines can also interact with adrenergic receptors, though the nature of this interaction varies.

Alpha (α) Adrenergic Receptors: Research on beta-phenethylamine indicates it acts as an antagonist, not an agonist, at α1A, α2A, and α2C adrenergic receptor subtypes. nih.gov However, structural modifications can impart agonist activity. Certain N-2-methoxybenzyl derivatives of phenethylamines (NBOMes) show a notable affinity for α1 adrenergic receptors, with Ki values between 0.3 and 0.9 μM. nih.gov Alpha-1 receptors are Gq-coupled, leading to smooth muscle contraction upon activation. nih.gov Alpha-2 receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, reducing cAMP levels. nih.gov

Beta (β) Adrenergic Receptors: Beta-adrenergic agonists generally act by activating the enzyme adenylate cyclase, which increases the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This leads to various downstream effects, including smooth muscle relaxation (β2) and increased cardiac muscle contraction and heart rate (β1). wikipedia.org While some phenylethanolamine derivatives are designed as β-adrenergic blocking agents nih.gov, others function as agonists. The specific effects of β-Methoxyphenethylamine at these receptors depend on its precise substitution pattern, which dictates its affinity and intrinsic activity at β1, β2, and β3 subtypes.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines like β-phenethylamine. Phenethylamine derivatives typically bind strongly to TAAR1. frontiersin.orgnih.gov One study found that phenethylamines bound more potently to TAAR1 (Ki = 21–3300 nM) compared to their amphetamine analogues. frontiersin.org TAAR1 activation can modulate the activity of dopamine and serotonin neurons, suggesting another layer of complexity in the pharmacological effects of these compounds.

Signal Transduction Pathway Modulation

The binding of a ligand to a G protein-coupled receptor initiates a series of intracellular events known as signal transduction. The specific pathway activated depends on the type of G protein coupled to the receptor.

The serotonin 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is primarily coupled to Gq/11 G-proteins. nih.gov The agonism of β-Methoxyphenethylamine and related compounds at these receptors triggers a well-defined signaling cascade:

Gq/11 Activation: Receptor activation causes the Gq alpha subunit to exchange GDP for GTP, activating it.

Phospholipase C (PLC) Stimulation: The activated Gq subunit stimulates the enzyme Phospholipase C. nih.gov

PIP2 Hydrolysis: PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). nih.gov

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C, which then phosphorylates various cellular proteins, leading to the ultimate physiological response. nih.gov

This Phospholipase C-mediated phosphatidylinositol-calcium pathway is the principal signal transduction mechanism for the 5-HT2 family of receptors and is central to the pharmacological action of phenethylamine agonists that target these receptors. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| beta-Methoxyphenethylamine hydrochloride |

| Serotonin (5-Hydroxytryptamine, 5-HT) |

| Dopamine |

| Beta-phenethylamine (β-PEA) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

Intracellular Calcium Measurement Assays

Currently, there is a notable lack of specific research in the scientific literature detailing the effects of this compound on intracellular calcium mobilization. Direct studies employing intracellular calcium measurement assays to investigate this particular compound have not been reported.

However, research on the parent compound, β-phenethylamine (PEA), has shown that it can induce an increase in the concentration of cytosolic free calcium ions ([Ca2+]c). nih.gov One study conducted on Saccharomyces cerevisiae cells found that PEA prompted a [Ca2+]c increase that was dependent on the concentration of PEA applied and was sourced primarily from the extracellular environment. nih.gov The same study suggested that this calcium influx might be mediated by the generation of hydrogen peroxide. nih.gov Additionally, separate research identified phenylethylamine as a noncompetitive inhibitor of the plasma membrane Ca2+ ATPase, an enzyme crucial for calcium regulation, in patients with end-stage renal failure. nih.gov These findings pertain to the unsubstituted phenethylamine, and it remains to be determined if the addition of a beta-methoxy group alters these activities.

Enzymatic Interactions

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

The interaction of phenethylamine derivatives with monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), is a significant area of pharmacological research. These enzymes are responsible for the degradation of monoamine neurotransmitters.

Studies on derivatives of methoxyphenethylamine indicate a potential for selective inhibition of MAO isoforms. For instance, research has shown that (+/-)-4-methoxy-beta-hydroxyphenethylamine and its N-methylated derivatives inhibit the MAO-catalyzed oxidative deamination of tyramine (B21549). nih.gov However, this series of compounds did not inhibit the deamination of tryptamine, a preferred substrate for MAO-A, suggesting a degree of selectivity. nih.gov In contrast, 4-methoxyphenethylamine (B56431), which lacks the beta-hydroxy group, was found to inhibit the MAO-driven deamination of both tyramine and tryptamine, indicating a broader, non-selective action. nih.gov While these findings establish that methoxy-substitution on the phenethylamine scaffold influences MAO inhibition, specific quantitative data, such as IC50 or Ki values for beta-Methoxyphenethylamine's direct inhibitory potency on both MAO-A and MAO-B, are not extensively documented in current literature.

Cytochrome P450 Enzyme Involvement

The metabolism of beta-Methoxyphenethylamine is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the phase I metabolism of a vast number of xenobiotics. mdpi.commdpi.com Research has specifically identified Cytochrome P450 2D6 (CYP2D6) as a key enzyme in the metabolism of methoxy-substituted phenethylamines. nih.govnih.gov

Studies using 3- and 4-methoxyphenethylamine as model substrates have demonstrated that CYP2D6 catalyzes their O-demethylation. nih.gov This metabolic process was further investigated, revealing that C-H bond breaking is at least partially rate-limiting in these reactions. nih.gov The metabolic role of CYP2D6 is not limited to simple phenethylamines; it is also confirmed to be involved in the metabolism of the related compound methoxyphenamine (B1676417) to its O-desmethyl and 5-hydroxy metabolites. nih.gov The activity of CYP2D6 can be potently inhibited by compounds such as quinidine, which completely blocks the metabolism of methoxyphenamine. nih.gov Given that the CYP2D6 enzyme exhibits significant genetic polymorphism in the human population, individual variations in the rate of metabolism of beta-Methoxyphenethylamine can be expected. mdpi.comresearchgate.net

Opioid Receptor Ligand Research

Kappa Opioid Receptor Selective Binding

There is no direct scientific evidence to suggest that this compound itself acts as a selective ligand for the kappa opioid receptor (KOR). Research into KOR ligands has explored a wide variety of chemical scaffolds, but simple phenethylamines, including the beta-methoxy derivative, are not typically characterized as having significant affinity or selectivity for this receptor. The focus of research has instead been on more complex molecules that may incorporate a phenethylamine substructure.

Design and Synthesis of Diphenethylamines as Opioid Receptor Ligands

While beta-Methoxyphenethylamine is not a direct KOR ligand, its structural motif is a critical component in the rational design and synthesis of a novel class of highly potent and selective KOR ligands: the diphenethylamines. mdpi.comresearchgate.netnih.gov In the chemical synthesis of these advanced compounds, a methoxyphenethylamine derivative, specifically 3-methoxyphenylethylamine, frequently serves as a key starting material or intermediate. mdpi.comnih.gov

The design strategy involves coupling 3-methoxyphenylethylamine with a substituted phenylacetic acid to form an amide, which is then reduced to create the core diphenethylamine (B1265890) structure. nih.gov Subsequent chemical modifications, particularly to the amine group (N-substitution) and the aromatic rings, have been systematically explored to understand the structure-activity relationships (SAR) for KOR affinity and functional activity. mdpi.comacs.org

Key findings from this research include:

The Role of Hydroxyl Groups: A phenolic hydroxyl group at the 3-position is crucial for favorable interactions with the KOR. acs.org This hydroxyl group is often produced by the demethylation of the methoxy (B1213986) group from the original 3-methoxyphenylethylamine precursor during the synthesis process. nih.gov

Influence of N-Substituents: The nature of the substituent on the nitrogen atom significantly impacts KOR affinity, selectivity, and efficacy. For example, N-cyclobutylmethyl (N-CBM) and N-cyclopropylmethyl (N-CPM) substitutions have been shown to be more favorable for KOR interaction than simple alkyl groups, leading to a substantial increase in affinity, selectivity, and agonist potency. nih.gov

Development of Agonists and Antagonists: By modifying the N-substituent and other parts of the diphenethylamine scaffold, researchers have successfully developed compounds with a range of functional profiles, including full agonists, partial agonists, and antagonists for the KOR. mdpi.comacs.org

This line of research highlights the utility of the beta-methoxyphenethylamine structure not as an end-product for opioid receptor activity, but as a foundational building block for creating more complex and highly specific molecules targeting the kappa opioid system. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of β Methoxyphenethylamine Hydrochloride and Analogues

Impact of Aromatic Ring Substitutions on Receptor Affinity and Selectivity

Substitutions on the aromatic ring of the phenethylamine (B48288) scaffold are a cornerstone of SAR studies, profoundly affecting how these molecules interact with various receptors, particularly serotonergic and dopaminergic systems. The nature, size, and position of these substituents can dramatically alter binding affinity and functional activity. nih.gov

Research into 2,5-dimethoxyphenethylamines has shown that the introduction of different 4-alkoxy groups influences receptor binding profiles. frontiersin.org A systematic investigation of 2,5-dimethoxy-4-alkoxy substituted phenethylamine derivatives revealed a general preference for binding to the serotonin (B10506) 5-HT₂ₐ receptor over the 5-HT₂𝒸 receptor. frontiersin.org

Further studies on phenethylamine derivatives have established more general SAR principles for affinity towards the 5-HT₂ₐ receptor. For instance, the presence of alkyl or halogen groups at the para (4-position) of the phenyl ring tends to exert a positive effect on binding affinity. nih.govbiomolther.orgnih.gov This suggests that this position can accommodate substituents that may enhance hydrophobic or steric interactions within the receptor's binding pocket. In contrast, substitutions at other positions, such as the ortho (2-position) or meta (3-position), can lead to varied and sometimes diminished activity, highlighting the specific spatial requirements of the receptor. mdpi.com

N-benzyl substitution on phenethylamines also significantly impacts receptor affinity and selectivity. Modifications to the N-benzyl ring, particularly at the 2'- and 3'-positions, are generally well-tolerated and can lead to very potent compounds. nih.gov Small changes to the substituents in this region can have a profound effect on affinity, indicating that this part of the molecule is involved in critical interactions with the receptor. nih.gov

The type of aromatic ring itself can also be a key determinant of activity. Replacing a benzene (B151609) ring with a heterocyclic aromatic ring, such as a pyridine (B92270) or pyrazine, can enhance properties like hydrogen bonding capacity. nih.gov However, this can also diminish the ability of the aromatic system's π-cloud to interact with hydrophobic pockets in the receptor, thereby altering the binding profile. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Receptor Affinity This table is interactive and can be sorted by clicking on the headers.

| Position of Substitution | Type of Substituent | General Impact on 5-HT₂ₐ Receptor Affinity | Reference |

|---|---|---|---|

| 4-position (para) | Alkyl | Positive | nih.govbiomolther.orgnih.gov |

| 4-position (para) | Halogen | Positive | nih.govbiomolther.orgnih.gov |

| 2,5-positions | Methoxy (B1213986) | Forms the core of many active compounds | frontiersin.org |

| 4-position (para) | Alkoxy Chain | Modulates 5-HT₂ₐ vs. 5-HT₂𝒸 selectivity | frontiersin.org |

| N-Benzyl (2'-position) | Various | Well-tolerated; small changes have profound effects | nih.gov |

| N-Benzyl (3'-position) | Various | Well-tolerated; can produce potent ligands | nih.gov |

Influence of Lipophilic Substituents on Potency

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial physicochemical property that affects a molecule's potency. It influences various factors including the ability of a compound to cross biological membranes, its distribution in the body, and its interaction with the hydrophobic pockets of target receptors. mdpi.comnih.gov Increasing the lipophilicity of a phenethylamine analogue can enhance its potency, but the relationship is not always linear. nih.gov

However, the impact of lipophilicity is complex. While it can improve potency by enhancing receptor binding and membrane permeability, excessively high lipophilicity can have detrimental effects on other properties like solubility. researchgate.net The interplay between lipophilicity and other molecular properties determines the ultimate biological effect. nih.gov

Fluorination is another strategy used to modulate lipophilicity. Replacing a hydrogen atom or a hydroxyl group with fluorine typically increases lipophilicity. chemrxiv.org The effect of this substitution can be influenced by the electronic environment of the aromatic ring. On electron-rich aromatic systems, replacement of a hydroxyl or methoxy group with fluorine can lead to a significant increase in log P. chemrxiv.org This strategy can be used to fine-tune the properties of a molecule to optimize its potency.

Table 2: Relationship Between Lipophilicity and Biological Potency This table is interactive and can be sorted by clicking on the headers.

| Structural Modification | Example Substituent | Expected Effect on Lipophilicity (log P) | Potential Impact on Potency | Reference |

|---|---|---|---|---|

| Increasing Alkyl Chain Length | -OCH₃ → -OC₄H₉ | Increase | May increase due to enhanced hydrophobic interactions | frontiersin.orgnih.gov |

| Addition of Aromatic Ring | N-H → N-Benzyl | Significant Increase | Can dramatically increase affinity and potency | nih.gov |

| Halogenation (Fluorine) | -OH → -F | Increase | Can increase, but is context-dependent | chemrxiv.org |

| Addition of Polar Group | -H → -OH | Decrease | May decrease potency if hydrophobic interaction is key | chemrxiv.org |

Role of Positional Isomerism on Biological Activity

Isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, plays a critical role in pharmacology. solubilityofthings.com Positional isomerism, which concerns the location of substituents on a molecular scaffold, can lead to dramatic differences in biological activity, receptor binding affinity, and selectivity. nih.gov

The position of a substituent on the phenethylamine aromatic ring is a key determinant of its pharmacological profile. Studies on various phenethylamine analogues have consistently shown that moving a substituent from one position to another (e.g., from the 4-position to the 2- or 3-position) can drastically alter its interaction with a receptor. nih.govnih.gov For instance, research on ketamine analogues demonstrated that 2- and 3-substituted compounds were generally more active as anesthetics than their 4-substituted counterparts. mdpi.com This highlights that the topology of the receptor's binding pocket is highly specific, with certain regions being more accommodating to substitution than others.

In the context of methoxy-substituted phenethylamines, positional isomerism is also crucial. The specific arrangement of methoxy groups, as seen in the 2,5-dimethoxy substitution pattern common to many active compounds, is critical for high affinity at serotonin receptors. frontiersin.org Gas chromatography studies of regioisomeric methoxyphenethylamines have shown that positional isomers can be differentiated based on their physical properties, which arise from their distinct molecular structures. researchgate.net These structural differences translate directly into different biological activities. For example, the biological activity of a compound with a 2-methoxy-phenethylamine backbone can be significantly different from one with a 4-methoxy-phenethylamine backbone, even if other parts of the molecule are identical. researchgate.net This underscores the principle that the precise placement of functional groups is fundamental to achieving a desired biological effect. solubilityofthings.comnih.gov

Table 3: Comparison of Biological Activity in Positional Isomers This table is interactive and can be sorted by clicking on the headers.

| Compound Series | Substituent Position | General Observation on Biological Activity | Reference |

|---|---|---|---|

| Substituted Phenethylamines | 4-position (para) | Often optimal for 5-HT₂ₐ receptor affinity | nih.govnih.gov |

| Substituted Phenethylamines | 2-position (ortho) | Activity is variable; can be higher or lower than para | mdpi.com |

| Substituted Phenethylamines | 3-position (meta) | Activity is variable; can be higher or lower than para | mdpi.com |

| Ketamine Analogues | 2- and 3- positions | Generally more potent than 4-substituted isomers | mdpi.com |

Computational and Theoretical Modeling of Ligand-Receptor Interactions

Computational modeling has become an indispensable tool in drug discovery and SAR studies, providing detailed insights into how ligands like β-methoxyphenethylamine analogues interact with their receptor targets at a molecular level. nih.govfigshare.com Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are used to build predictive models and rationalize experimental findings. nih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the affinity or potency of novel analogues, thereby guiding the synthesis of more effective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, docking studies on dopaminergic ligands have been used to establish their mode of interaction with the dopamine (B1211576) D2 receptor. researchgate.net Such analyses can explain why certain substitutions enhance affinity while others diminish it. A docking simulation might reveal that a specific substituent on the aromatic ring of a phenethylamine analogue fits perfectly into a small hydrophobic pocket, thus explaining its high potency. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. Unlike static docking poses, MD simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the predicted binding mode. nih.gov These simulations can help rationalize the SAR of related compounds and provide a deeper understanding of the molecular basis of receptor activation or inhibition. nih.gov

Metabolism and Biotransformation Research in Non Human Biological Models

Primary Metabolic Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For beta-Methoxyphenethylamine, the primary pathways anticipated in non-human models include oxidative deamination, O-demethylation, and ring hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). researchgate.netresearchgate.netmdpi.com

Oxidative deamination is a significant metabolic pathway for many amine-containing compounds, including phenethylamines. wikipedia.org This process is primarily catalyzed by monoamine oxidase (MAO) enzymes, such as MAO-A and MAO-B, which are abundant in the liver and other tissues. wikipedia.org In studies involving structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), oxidative deamination has been identified as a primary metabolic route. researchgate.net The reaction converts the ethylamine (B1201723) side chain into an aldehyde, which is subsequently oxidized to a carboxylic acid. wikipedia.orgnih.gov For beta-Methoxyphenethylamine, this pathway would lead to the formation of methoxyphenylacetic acid, with ammonia (B1221849) being released as a byproduct. wikipedia.org

Table 1: Key Enzymes and Products in Oxidative Deamination of Phenethylamines

| Enzyme Family | Key Enzymes | Substrate Class | Expected Metabolite of beta-Methoxyphenethylamine |

|---|

O-Demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) groups, catalyzed by cytochrome P450 enzymes, particularly the CYP2D6 isoform. researchgate.netnih.gov Research on 3- and 4-methoxyphenethylamine (B56431) has demonstrated the role of CYP2D6 in catalyzing their O-demethylation. researchgate.net Similarly, studies in dogs and monkeys with 3,4-dimethoxyamphetamine showed that O-demethylation is a significant biotransformation pathway. nih.gov This process involves the removal of a methyl group from the methoxy moiety, converting it into a hydroxyl group. This creates a phenolic metabolite, beta-hydroxyphenethylamine (Octopamine), which can then undergo further metabolic changes. researchgate.netsemanticscholar.org

As a primary amine, beta-Methoxyphenethylamine does not possess an N-alkyl group, and therefore, N-demethylation is not a possible metabolic pathway for this compound. mdpi.comresearchgate.net

Table 2: O-Demethylation of Methoxy-Substituted Phenethylamines in Animal Models

| Compound | Animal Model | Key Enzyme Family | Resulting Metabolite Class |

|---|---|---|---|

| 3,4-dimethoxyamphetamine | Dog, Monkey | Cytochrome P450 | Hydroxy-methoxamphetamine |

| 3-methoxyphenethylamine | In vitro (CYP2D6) | Cytochrome P450 (CYP2D6) | 3-hydroxyphenethylamine |

Aromatic ring hydroxylation is another key Phase I metabolic pathway, typically catalyzed by CYP450 enzymes. nih.goviunajaf.edu.iq This reaction introduces a hydroxyl group directly onto the phenyl ring of the molecule. The position of hydroxylation can be influenced by the existing substituents on the aromatic ring. iunajaf.edu.iq For methoxyphenethylamines, studies have indicated that ring hydroxylation can occur subsequent to O-demethylation. researchgate.net The hydroxylation of the aromatic ring increases the polarity of the compound, facilitating its eventual excretion. nih.gov Studies on the kavalactone, kavain, which also contains a phenyl ring, identified hydroxylation at the C-12 position as a major metabolic step in rats. scholarlyreview.org

Conjugation Pathways

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl moieties, often undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to the metabolite, which significantly increases water solubility and facilitates elimination from the body via urine or bile. sigmaaldrich.com

Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). sigmaaldrich.com Phenolic metabolites, such as those formed from O-demethylation or ring hydroxylation of beta-Methoxyphenethylamine, are common substrates for UGTs. nih.govsigmaaldrich.com The resulting glucuronide conjugates are highly water-soluble and are readily excreted. sigmaaldrich.com Studies on other xenobiotics, such as heterocyclic aromatic amines in rodents and nonhuman primates, have shown that hydroxylated metabolites are extensively conjugated with glucuronic acid before excretion. nih.gov The formation of N-glucuronides has also been observed for certain amine-containing compounds. nih.govscience.gov

Sulphate conjugation, also known as sulfation, is another important Phase II reaction. nih.gov This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the metabolite. The reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Phenolic metabolites are excellent substrates for sulfation. nih.gov This process, similar to glucuronidation, results in the formation of highly polar sulfate (B86663) conjugates that are easily eliminated from the body. nih.govnih.gov The metabolism of various compounds in animal models has demonstrated that hydroxylated metabolites can be conjugated with either glucuronic acid or sulfate. scholarlyreview.orgnih.gov

Table 3: Phase II Conjugation Pathways for Hydroxylated Metabolites

| Conjugation Pathway | Enzyme Family | Endogenous Substrate | Result |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Formation of water-soluble glucuronide conjugates |

In Vitro Metabolic Stability Assessment (e.g., using Hepatocyte Models)

In vitro metabolic stability assays are a cornerstone of early-phase drug discovery and chemical research, designed to estimate the extent of metabolism a compound will undergo in the body. nih.gov These assays measure the rate at which a parent compound is eliminated over time when exposed to metabolically active systems. springernature.com The primary goal is to identify and screen out labile compounds that are likely to have poor pharmacokinetic profiles, while prioritizing more stable entities for further development. nih.govthermofisher.com

Hepatocytes, the primary cells of the liver, are considered a gold standard for these assessments because they contain a full complement of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., sulfo- and glucuronosyltransferases) drug-metabolizing enzymes. thermofisher.com The use of cryopreserved hepatocytes has become particularly advantageous, as they retain enzymatic activities comparable to fresh cells while offering greater convenience and availability. thermofisher.com

In a typical hepatocyte stability assay, the compound of interest is incubated with a suspension of hepatocytes from a specific species (e.g., rat, mouse, dog, monkey). researchgate.net Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, usually by high-performance liquid chromatography with mass spectrometry (HPLC-MS). springernature.com From this data, key parameters can be calculated.

Key Metabolic Stability Parameters:

| Parameter | Description | Calculation Formula |

| In Vitro Half-Life (t½) | The time required for 50% of the parent compound to be metabolized. | Determined by regression analysis of the percent parent compound remaining vs. time curve. thermofisher.com |

| Intrinsic Clearance (Clint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Clint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) thermofisher.com |

These in vitro clearance values can then be used in scaling models to predict in vivo pharmacokinetic parameters in the test species. thermofisher.com For instance, research on the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) utilized hepatocytes from mice, rats, dogs, rabbits, and monkeys to investigate its metabolic pathways. researchgate.net Such studies allow for the ranking of compounds based on their metabolic lability and provide an early indication of how the compound might behave in a living organism. thermofisher.com

Interspecies Differences in Metabolic Profiles

The metabolic profile of a compound can vary significantly between different species. These variations are primarily due to differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.commdpi.com Understanding these interspecies differences is critical, as a metabolic pathway observed in a preclinical animal model may not be representative of the pathway in another species.

Studies utilizing hepatocytes from multiple species provide a direct comparison of metabolic pathways. For example, in the investigation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), distinct interspecies differences were observed:

A novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. researchgate.net

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from monkey and rabbit , but not from dog, rat, or mouse. researchgate.net

These findings highlight that certain metabolic routes are species-specific. Oxidative deamination was found to be a common pathway across species, leading to metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.net However, subsequent demethylation and other secondary reactions showed considerable variability.

Observed Interspecies Metabolic Differences for a Related Compound (2C-B) researchgate.net

| Metabolite | Mouse | Rat | Dog | Rabbit | Monkey |

| BDMPAA | Yes | Yes | Yes | Yes | Yes |

| BDMPE | Yes | Yes | Yes | Yes | Yes |

| BDMP | Yes | No | No | No | No |

| B-2-HMPE | No | No | No | Yes | Yes |

This table illustrates the presence (Yes) or absence (No) of specific metabolites in incubations with hepatocytes from different species.

Identification of Metabolites via Advanced Analytical Techniques

The identification of metabolites is a complex analytical task that requires separating and structurally elucidating compounds from a complex biological matrix. nih.gov A combination of chromatographic separation techniques and mass spectrometry is the most common and powerful approach used in modern metabolism studies. researchgate.netsysrevpharm.org

Common Analytical Workflow:

Sample Preparation: Metabolites are first extracted from the biological matrix (e.g., hepatocyte suspension, urine). This often involves techniques like liquid-liquid extraction or solid-phase extraction to remove interferences. nih.gov

Chromatographic Separation: The extract is then injected into a chromatographic system to separate the parent compound from its various metabolites.

Gas Chromatography (GC): Effective for volatile and thermally stable compounds. It was used in the separation of metabolites for methoxyphenamine (B1676417) and 2C-B. researchgate.netnih.gov

Liquid Chromatography (LC): More versatile and widely used, especially High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). UPLC offers higher resolution and faster analysis times and has been used to discriminate between isomers like amphetamine and β-Methylphenethylamine. sysrevpharm.orgnih.gov

Detection and Identification:

Mass Spectrometry (MS): The most favored detector due to its high sensitivity and resolution. researchgate.net When coupled with chromatography (GC-MS or LC-MS), it provides the mass-to-charge ratio of the parent compound and its metabolites.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (like a potential metabolite) and fragmenting it to obtain a characteristic fragmentation pattern. This "fingerprint" is crucial for confirming the structure of the metabolite. nih.govscribd.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the determination of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of novel metabolites, as it provides detailed information about the chemical environment of atoms within the molecule. sysrevpharm.orgscribd.com

In the study of 2C-B, metabolites in hepatocyte incubations were identified using GC-MS. researchgate.net For methoxyphenamine, metabolites were identified by comparing their chromatographic and mass-spectrometric behaviors with those of authentic synthetic compounds. nih.gov The development of integrated platforms that combine automated sample handling with LC-HRMS systems allows for the simultaneous assessment of metabolic stability and metabolite profiling, significantly improving throughput and efficiency in drug discovery and research. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar molecule like beta-Methoxyphenethylamine hydrochloride, a variety of chromatographic approaches can be employed, each with its distinct advantages.

Gas Chromatography (GC) with Various Detectors (FID, ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound in its salt form is non-volatile, it can be analyzed by GC after conversion to its more volatile freebase form or through derivatization.

Flame Ionization Detector (FID): The FID is a widely used, robust detector that is sensitive to compounds containing carbon-hydrogen bonds. cet-science.com It offers a wide linear range and is suitable for quantitative analysis. However, it provides no structural information, making it reliant on retention time for identification.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. For the analysis of this compound, derivatization with an electrophilic reagent, such as a perfluoroacyl group, would be necessary to achieve a response with this detector.

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) is a definitive analytical technique that provides both chromatographic separation and structural elucidation. mdpi.com The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) of fragment ions. For this compound, derivatization is often employed to improve its chromatographic properties and to produce characteristic fragmentation patterns that aid in its identification. umich.eduscispace.com

Research on structurally similar methoxyphenethylamine derivatives has demonstrated the utility of GC-MS. For instance, the analysis of N-(bromodimethoxybenzyl)-methoxyphenethylamine isomers as their trifluoroacetyl (TFA) derivatives showed distinct elution orders and fragmentation patterns, allowing for their differentiation. researchgate.net The mass spectra of phenethylamine (B48288) derivatives often show characteristic fragments resulting from cleavage of the beta-carbon bond and fragmentation of the amine group. researchgate.net

Table 1: Hypothetical GC-MS Data for Derivatized beta-Methoxyphenethylamine

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

| Trifluoroacetyl (TFA) | 8.5 | [M-CF3CO]+, [M-CH2NHCOCF3]+, benzyl fragment |

| Pentafluoropropionyl (PFP) | 9.2 | [M-C2F5CO]+, [M-CH2NHCOC2F5]+, benzyl fragment |

| Heptafluorobutyryl (HFB) | 9.8 | [M-C3F7CO]+, [M-CH2NHCOC3F7]+, benzyl fragment |

Note: This table is illustrative and based on the expected behavior of similar compounds. Actual values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. nih.gov For the analysis of this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as acids or buffers to control the ionization of the analyte and improve peak shape. A study on the simultaneous determination of several active pharmaceutical ingredients, including a methoxyphenamine (B1676417) hydrochloride, utilized a C18 column with a mobile phase of dichloromethane-methanol-diethylamine aqueous solution. nih.gov

Detection in HPLC can be achieved using various detectors, with UV-Vis being common for compounds with a chromophore, such as the phenyl ring in this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis. measurlabs.com UPLC systems operate at higher pressures than conventional HPLC systems.

UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis, particularly in complex matrices like biological fluids. lcms.czwaters.com A UPLC-MS/MS method for the screening of 98 new psychoactive substances, including several phenethylamines, demonstrated the rapid and sensitive capabilities of this technique. nih.gov The method utilized a C18 column with a gradient elution of water and acetonitrile containing formic acid. nih.gov

Table 2: Illustrative UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| MS Detector | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2 |

Note: This table provides a potential starting point for method development and would require optimization.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. bepls.comchromatographyonline.combenthamscience.com The stationary phases used in HILIC are polar (e.g., bare silica (B1680970), or bonded phases with diol, amide, or zwitterionic functionalities), and the mobile phases are typically high in organic solvent (usually acetonitrile) with a small amount of aqueous buffer. chromatographyonline.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. bepls.com Given the polar nature of the primary amine and the ether group in this compound, HILIC presents a viable separation strategy. HILIC is often coupled with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. chromatographyonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis and screening. iajps.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the separated compounds is typically visualized under UV light or by spraying with a visualizing reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparison with a standard.

A study on the determination of beta-hydroxyphenylethylamines utilized TLC of their dansyl-acetyl derivatives for separation and identification. nih.gov This derivatization step can enhance visualization and improve chromatographic separation.

Reversed-Phase Ion-Pair Chromatography for Ionizable Species

Reversed-Phase Ion-Pair Chromatography is a technique used to enhance the retention of ionic and ionizable compounds, such as this compound, on nonpolar stationary phases. technologynetworks.comthermofisher.com This method involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.comkm3.com.tw The ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain.

For a cationic compound like protonated beta-Methoxyphenethylamine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonate) would be used. nih.gov The ion-pairing reagent forms a neutral ion-pair with the analyte, which has increased hydrophobicity and is therefore better retained on the reversed-phase column. km3.com.tw The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. thermofisher.com This technique has been successfully applied to a wide range of drugs of forensic interest, including phenylethylamines. nih.gov

Spectrometric Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a suite of spectrometric techniques. These methods provide detailed information about the molecule's mass, functional groups, and atomic connectivity, which are essential for unambiguous characterization in research and forensic contexts.

Mass Spectrometry (MS, LC-MS/MS, GC-MS, LC-QTOF/MS)

Mass spectrometry is a cornerstone technique for the analysis of phenethylamines, offering high sensitivity and selectivity. It is frequently coupled with chromatographic systems to separate the analyte from complex matrices and to distinguish it from its isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying phenethylamines in biological and other samples. researchgate.netfda.gov.tw The compound is first separated on a liquid chromatography column, typically a reversed-phase C18 or Phenyl-Hexyl column, and then introduced into the mass spectrometer. researchgate.netfda.gov.twnih.gov Electrospray ionization (ESI) in positive ion mode is commonly used, generating a protonated molecular ion [M+H]⁺ for beta-Methoxyphenethylamine. This precursor ion is then subjected to collision-induced dissociation (CID) to produce characteristic product ions. Multiple reaction monitoring (MRM) is employed for quantitative analysis, enhancing selectivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly in forensic laboratories. researchgate.net For GC-MS analysis, phenethylamines like beta-Methoxyphenethylamine often require derivatization to improve their chromatographic properties and generate more specific mass spectra. nih.govumich.edu Acylating agents such as acetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are used to form amide derivatives. nih.govumich.edu Under electron ionization (EI), these derivatives produce characteristic fragmentation patterns that allow for the differentiation of positional isomers, which might be difficult with underivatized compounds. researchgate.netnih.gov The primary fragmentation often involves cleavage of the C-C bond beta to the nitrogen atom.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) provides high-resolution mass data, enabling the determination of the elemental composition of the parent compound and its fragments with high accuracy. nih.gov This capability is invaluable for identifying unknown compounds and confirming the structure of new psychoactive substances. researchgate.netnih.gov The high mass accuracy (<5 ppm) significantly increases confidence in the identification of beta-Methoxyphenethylamine, distinguishing it from other compounds with the same nominal mass. nih.gov

Below is a table summarizing typical mass spectrometric data for phenethylamine-type compounds, which can be extrapolated for the analysis of beta-Methoxyphenethylamine.

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Notes |

| LC-MS/MS | ESI (+) | [M+H]⁺ | Dependent on collision energy and specific structure. Common fragments arise from cleavage of the ethylamine (B1201723) side chain. | MRM mode is used for quantification, providing high sensitivity and selectivity. nih.govnih.gov |

| GC-MS (EI) | EI | M⁺ | Characteristic fragments include ions corresponding to the benzyl moiety and the amine-containing side chain. Derivatization is often required. nih.gov | Extensive fragmentation can make isomer differentiation challenging without derivatization. researchgate.net |

| LC-QTOF/MS | ESI (+) | [M+H]⁺ | High-resolution fragment data allows for elemental composition determination. | Provides high mass accuracy for confident identification of unknown analytes. nih.gov |

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. americanlaboratory.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. mdpi.com The resulting spectrum is a unique "fingerprint" of the compound.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. researchgate.net

Amine Group (as a hydrochloride salt): The N-H stretching vibrations of the primary amine salt (-NH₃⁺) appear as a broad band in the 3200-2800 cm⁻¹ range. N-H bending vibrations are found around 1600-1500 cm⁻¹. researchgate.net

Ether Linkage: The characteristic C-O-C asymmetric stretching vibration for an aryl-alkyl ether is typically strong and found in the 1275-1200 cm⁻¹ region. A symmetric stretching band appears around 1075-1020 cm⁻¹.

Aliphatic Chain: C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. nih.gov It requires minimal to no sample preparation, making it ideal for rapid screening. americanlaboratory.comresearchgate.net The sample is placed in direct contact with an ATR crystal (often diamond or zinc selenide), and the IR beam penetrates a short distance into the sample, generating the spectrum. nih.govresearchgate.net This method is less susceptible to issues with sample thickness and preparation compared to traditional transmission FTIR. americanlaboratory.com

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Amine Salt (-NH₃⁺) | N-H Bend | 1600 - 1500 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their connectivity. Both ¹H NMR and ¹³C NMR are crucial for characterizing this compound and distinguishing it from its ortho- and para-methoxy positional isomers. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show:

Signals for the aromatic protons, with their chemical shifts and splitting patterns being highly dependent on the position of the methoxy (B1213986) group on the ring.

A signal for the methoxy (-OCH₃) group protons, typically a singlet around 3.8 ppm.

Signals for the aliphatic protons of the ethylamine side chain (-CH-CH₂-N-), which would appear as complex multiplets due to splitting by adjacent protons.

A broad signal for the amine protons (-NH₃⁺).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Key expected signals for this compound include:

Signals for the aromatic carbons. The carbon atom attached to the methoxy group would be significantly shifted downfield.

A signal for the methoxy group carbon, typically appearing around 55-60 ppm. nih.gov

Signals for the two aliphatic carbons in the side chain.

The tables below present predicted NMR data for this compound based on known data for similar compounds.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Amine (NH₃⁺) | ~8.0 - 8.5 | Broad Singlet |

| Methine (β-CH) | ~4.5 - 4.8 | Multiplet (dd) |

| Methoxy (OCH₃) | ~3.7 - 3.9 | Singlet |

| Methylene (B1212753) (α-CH₂) | ~3.1 - 3.4 | Multiplet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Methine (β-CH) | 75 - 80 |

| Methoxy (OCH₃) | 55 - 60 |

| Methylene (α-CH₂) | 45 - 50 |

Sample Preparation and Purification Strategies for Analytical Studies

Effective sample preparation is critical for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a common and robust method for extracting basic compounds like phenethylamines from aqueous biological matrices such as urine and blood. benthamopen.comresearchgate.net The procedure exploits the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. forensicresources.org

The standard LLE process for a basic compound like beta-Methoxyphenethylamine involves the following steps:

Alkalinization: The aqueous sample (e.g., urine) is made basic by adding a buffer or a strong base (e.g., ammonium (B1175870) hydroxide, NaOH) to a pH typically above 9. benthamopen.comforensicresources.org This converts the protonated amine salt into its free base form, which is more soluble in organic solvents.

Extraction: An immiscible organic solvent (e.g., n-butyl chloride, a mixture of chloroform and isopropanol, or ethyl acetate) is added to the sample. benthamopen.comforensicresources.org The mixture is agitated to facilitate the transfer of the free base from the aqueous phase to the organic phase.

Separation: The two phases are separated, often by centrifugation. The organic layer containing the analyte is collected.

Back-Extraction (Optional Cleanup): The analyte can be "back-extracted" from the organic solvent into a fresh aqueous acidic solution (e.g., 0.5 N H₂SO₄). forensicresources.org This step helps to remove neutral and acidic impurities. The process can then be repeated by re-alkalizing the aqueous phase and extracting with a fresh organic solvent.

Evaporation and Reconstitution: The final organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS or ethyl acetate (B1210297) for GC-MS). umich.edu

The table below outlines key parameters for a typical LLE procedure for phenethylamines.

| Parameter | Condition/Reagent | Purpose |

| Sample pH | > 9.0 | To deprotonate the amine to its free base form. benthamopen.com |

| Extraction Solvent | n-Butyl chloride, Hexane, Ethyl acetate, Chloroform/Isopropanol mixtures | To dissolve the non-polar free base. benthamopen.comforensicresources.org |

| Washing/Back-Extraction | Acidic solution (e.g., H₂SO₄, HCl) | To remove neutral and acidic interferences. forensicresources.org |

| Evaporation | Nitrogen stream, 40-60 °C | To concentrate the analyte. |

| Reconstitution Solvent | Mobile phase, Ethyl acetate | To prepare the final sample for injection. |

Hydrolysis Techniques for Conjugate Analysis

In biological systems, drugs and their metabolites often undergo Phase II metabolism, where they are conjugated with endogenous molecules like glucuronic acid to increase their water solubility and facilitate excretion. hubspotusercontent-na1.netmyadlm.org Phenethylamines can be excreted in urine as glucuronide conjugates. nih.gov Failure to account for these conjugates can lead to an underestimation of the total amount of the compound present in a sample. nih.govmyadlm.org

Enzymatic hydrolysis is the most common method used to cleave these conjugates, converting them back to the parent ("free") drug prior to extraction and analysis. norlab.com The procedure typically involves the use of the enzyme β-glucuronidase.

The key steps for enzymatic hydrolysis are:

Buffering: The urine sample is mixed with a buffer solution (e.g., acetate or phosphate (B84403) buffer) to achieve the optimal pH for the enzyme, which is typically in the acidic to neutral range (pH 4-7), depending on the enzyme source. norlab.com

Enzyme Addition: A solution of β-glucuronidase is added to the buffered sample. Enzymes from various sources, such as Helix pomatia, abalone, or recombinant E. coli, are available and may have different efficiencies and optimal conditions. norlab.com

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C to 65°C) for a period ranging from 15 minutes to several hours. myadlm.orgphenomenex.com The choice of time and temperature is a trade-off between achieving complete hydrolysis and preventing the degradation of the analyte. myadlm.orgnih.gov

Extraction: After incubation, the hydrolyzed sample is subjected to an extraction procedure, such as LLE or solid-phase extraction (SPE), to isolate the now-free analyte.

The efficiency of hydrolysis can vary significantly depending on the enzyme, substrate, incubation time, and temperature. nih.gov

The following table compares different β-glucuronidase enzymes used for the hydrolysis of drug conjugates.

| Enzyme Source | Typical Incubation Temperature | Typical Incubation Time | Notes |

| Helix pomatia (Snail) | 40 - 55 °C | 18 - 24 hours | Contains sulfatase activity but can be less efficient and require longer incubation times. nih.gov |

| Abalone | 55 - 65 °C | 30 - 60 minutes | Generally more efficient than Helix pomatia. norlab.com |

| Recombinant (E. coli) | Room Temp - 65 °C | 5 - 30 minutes | Often highly purified and very efficient, allowing for rapid hydrolysis at various temperatures. hubspotusercontent-na1.netnih.gov |

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is a critical process in research settings to ensure that the data generated are reliable, accurate, and fit for purpose. For a compound like this compound, this involves establishing a series of performance characteristics to demonstrate that the method is suitable for its intended application, such as quantification in complex matrices or differentiation from structurally similar compounds. Validation is performed according to established guidelines, which outline the specific parameters that need to be evaluated. sps.nhs.ukfda.gov

Selectivity and Discrimination Capabilities for Isomers

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components, including isomers. For phenethylamines, which have numerous positional and chiral isomers, this is a particularly crucial parameter.

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), are fundamental for isomer differentiation. nih.gov The choice of chromatographic conditions—such as the stationary phase, mobile phase composition, and temperature gradient—is optimized to achieve physical separation of the isomers before they reach the detector.

Positional Isomers: Positional isomers of methoxyphenethylamine (e.g., alpha-methoxy, 2-methoxy, 3-methoxy, 4-methoxy) can be challenging to distinguish using MS alone because they often produce similar fragmentation patterns. Therefore, chromatographic separation is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC, especially with non-polar stationary phases, can provide baseline resolution for many phenethylamine isomers. nih.gov To enhance selectivity, derivatization is a common strategy. Creating perfluoroacyl derivatives, such as pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), can lead to unique fragment ions in the mass spectra, allowing for specific identification of different regioisomers. nih.govresearchgate.net Retention indices from GC analysis serve as an additional identification criterion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase LC methods are also effective for separating positional isomers. nih.gov Collision-induced dissociation (CID) spectra recorded at low energy values in a tandem mass spectrometer can reveal distinctive features, allowing for differentiation without the need for derivatization. nih.gov

Chiral Isomers (Enantiomers): Beta-Methoxyphenethylamine is a chiral compound, existing as two non-superimposable mirror-image enantiomers (R- and S-isomers). Differentiating enantiomers requires a chiral environment.

Direct Methods: This approach uses a chiral stationary phase (CSP) in either GC or HPLC. wvu.edumdpi.com These phases create transient diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates, thus enabling their separation. wvu.edu A direct HPLC method using a Chirex chiral column has been shown to provide good sensitivity and reliability for the isomeric separation of related compounds like methamphetamine. nih.gov

Indirect Methods: This technique involves reacting the enantiomeric mixture with a pure chiral derivatizing reagent to form diastereomers. mdpi.comnih.gov These newly formed diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column. mdpi.comgoogle.com

| Method | Target Isomers | Principle | Key Findings & Limitations |

| GC-MS with Derivatization | Positional/Regioisomers | Chemical derivatization (e.g., with HFBA) creates unique mass spectral fragmentation patterns for each isomer. nih.govresearchgate.net | Allows for specific side-chain identification and differentiation from other isobaric compounds. nih.gov |

| LC-MS/MS | Positional Isomers | Chromatographic separation on a reversed-phase column followed by analysis of collision-induced dissociation (CID) spectra. nih.gov | Can differentiate isomers without derivatization based on unique features in their CID spectra. nih.gov |

| Chiral HPLC with CSP | Enantiomers | The chiral stationary phase forms transient diastereomeric complexes, leading to different retention times for each enantiomer. wvu.edu | Widely used direct method; however, no single CSP is universal for all racemic compounds. wvu.edu Can offer good sensitivity and linearity. nih.gov |

| GC/LC with Chiral Derivatization | Enantiomers | Enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. mdpi.comnih.gov | The chiral reagent must be highly pure to avoid analytical complications. google.com |

Sensitivity and Impact of Matrix Effects

The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the target analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). dntb.gov.uaijper.org The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ijper.org

Matrix Effects: In the analysis of biological samples (e.g., plasma, urine, meconium), the sample "matrix" contains numerous endogenous components like salts, lipids, and proteins. nih.gov These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, a phenomenon known as the matrix effect. nih.govrsc.org

This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification. rsc.org Electrospray ionization (ESI), a common technique in LC-MS, is particularly susceptible to matrix effects. nih.gov The complexity and variability of biological matrices mean that matrix effects must be thoroughly investigated during method validation. nih.govnih.gov

| Parameter | Definition | Importance in Research |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected above the background noise. ijper.org | Determines the minimum detectable level of the compound, crucial for trace analysis. |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. ijper.org | Defines the lower limit of the method's useful quantitative range. ijcrt.org |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components, causing ion suppression or enhancement. rsc.org | Can significantly compromise the accuracy, precision, and sensitivity of a method if not controlled. nih.gov |

Assessment and Mitigation of Matrix Effects: Several strategies are employed in research to evaluate and minimize the impact of matrix effects.

| Strategy | Description |

| Improved Sample Preparation | Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components from the matrix before analysis. rsc.orgnih.gov |

| Chromatographic Optimization | Modifying the LC gradient or using more efficient columns can help separate the analyte from co-eluting matrix components. rsc.org |

| Use of Stable Isotope-Labeled Internal Standards | An internal standard labeled with stable isotopes (e.g., deuterium) is added to the sample. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. |

| Matrix-Matched Calibrators | Calibration standards are prepared in a blank matrix identical to the study samples to ensure that the standards and samples are affected by the matrix in the same way. researchgate.net |

For instance, a validated LC-MS/MS method for analyzing illicit phenethylamines in amniotic fluid involved solid-phase extraction for sample cleanup and a gradient elution on a C18 column to achieve adequate separation and minimize interference. nih.gov

Carry-Over and Reproducibility Assessments

Carry-Over: Carry-over is an analytical issue where a small amount of an analyte from a high-concentration sample persists and appears in a subsequent analysis of a blank or low-concentration sample. dntb.gov.ua This can lead to false-positive results or inaccurate quantification of low-level samples. Carry-over is typically assessed by injecting a blank sample immediately after the highest concentration standard or sample. The response in the blank should be below a pre-defined threshold, often the LOD. researchgate.net

Reproducibility: Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ijcrt.org It is a critical indicator of a method's reliability and is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). sps.nhs.ukdntb.gov.ua

Validation guidelines typically require the assessment of precision at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time under the same operating conditions (same analyst, same instrument, same day). ijcrt.orgresearchgate.net

Intermediate Precision (Inter-assay Precision): This evaluates variations within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. sps.nhs.ukresearchgate.net

The acceptance criteria for precision depend on the application of the method, but a %CV of less than 15% is often required for quantitative bioanalytical methods, except at the LOQ where up to 20% may be acceptable.

| Validation Parameter | Assesses | Typical Acceptance Criteria |

| Carry-Over | Contamination between consecutive sample analyses. | Response in a blank sample following a high-concentration sample should be below the LOD. researchgate.net |

| Repeatability (Intra-assay precision) | Precision under identical operating conditions. ijcrt.org | %CV ≤ 15% |

| Intermediate Precision (Inter-assay precision) | Precision under different conditions within the same lab (different day, analyst, etc.). sps.nhs.uk | %CV ≤ 15% |

| Accuracy | Closeness of the measured value to the true value. Assessed via recovery studies. ijcrt.org | Mean value should be within ±15% of the nominal value. |

These validation characteristics—selectivity, sensitivity, and reproducibility—are interconnected and form the foundation for establishing a robust and reliable analytical method for the research and characterization of this compound.

Derivatives and Analogues of β Methoxyphenethylamine in Academic Investigation

Structural Classification and Nomenclature within Phenethylamine (B48288) Derivatives (e.g., 2C-series)

Substituted phenethylamines are a broad class of organic compounds based on the core phenethylamine structure. This structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain. Modifications can occur at various positions: on the phenyl ring, the ethyl sidechain, or the amino group. β-Methoxyphenethylamine is a derivative of phenethylamine where a methoxy (B1213986) group (-OCH₃) is substituted at the beta (β) position of the ethyl sidechain. The β-carbon is the carbon atom adjacent to the phenyl ring.

This class of compounds includes several well-defined series, often distinguished by their substitution patterns. The "2C" series of phenethylamines, for example, is named to signify the two carbon atoms that form the bridge between the phenyl ring and the terminal amine. These compounds are characterized by substitutions on the phenyl ring, commonly featuring methoxy groups at the 2 and 5 positions.

The nomenclature helps to precisely describe the location of each substituent. In β-Methoxyphenethylamine, the "β-methoxy" prefix explicitly indicates the presence and location of the methoxy group on the sidechain, distinguishing it from compounds where the methoxy group is attached to the phenyl ring, such as in the 2C series.

One example of a more complex derivative is 3,4-Methylenedioxy-β-methoxyphenethylamine (BOH). ontosight.ai Its structure includes the characteristic β-methoxy group on the sidechain, combined with a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring. ontosight.ai This illustrates how the foundational phenethylamine structure can be systematically modified to create a diverse range of derivatives.

Table 1: Structural Comparison of Phenethylamine Derivatives

Compound Name Core Structure Sidechain Substitution (β-position) Phenyl Ring Substitution Phenethylamine Phenethylamine -H None β-Methoxyphenethylamine Phenethylamine -OCH₃ None 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) Phenethylamine -H -Br at C4, -OCH₃ at C2 & C5 BOH (3,4-Methylenedioxy-β-methoxyphenethylamine) Phenethylamine -OCH₃ -O-CH₂-O- at C3 & C4

Use of β-Methoxyphenethylamine as a Precursor in Novel Compound Synthesis

In organic synthesis, phenethylamine and its derivatives are valuable intermediates, or building blocks, for constructing more complex molecules. ontosight.aigoogle.com The presence of reactive functional groups, such as the primary amine, allows for the attachment of other chemical moieties to create novel compounds.